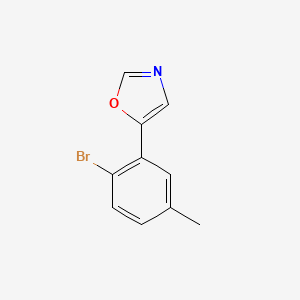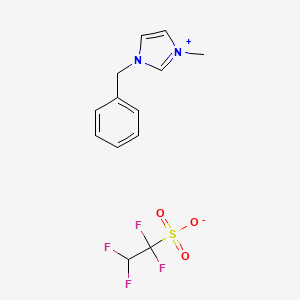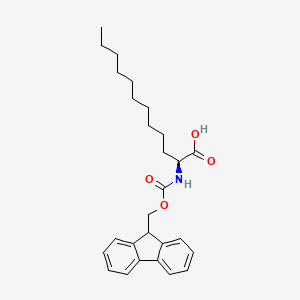
2-(2-t-Butoxycarbonylamino-ethyl)-5-iodo-2H-pyrazole-3,4-dicarboxylic acid diethyl ester, 95%
カタログ番号 B6315479
CAS番号:
1773507-48-4
分子量: 481.28 g/mol
InChIキー: LJHOBMZGGTVSHR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-t-Butoxycarbonylamino-ethyl)-5-iodo-2H-pyrazole-3,4-dicarboxylic acid diethyl ester” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also includes a tert-butyloxycarbonyl (BOC) group, which is a common protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of such compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process that removes a boron group from an organic compound, is a key step in the synthesis of such compounds . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to its functional groups. For instance, the BOC group can be removed (deprotected) using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The boronic ester moiety can undergo protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. Boronic acids and their esters, for example, are only marginally stable in water .特性
IUPAC Name |
diethyl 5-iodo-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-3,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24IN3O6/c1-6-24-13(21)10-11(14(22)25-7-2)20(19-12(10)17)9-8-18-15(23)26-16(3,4)5/h6-9H2,1-5H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHOBMZGGTVSHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1I)CCNC(=O)OC(C)(C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24IN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-3-iodo-1H-pyrazole-4,5-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
5-(2-bromo-5-methylphenyl)oxazole
2028261-97-2
Ethyl (2-chloro-4-fluoropyridin-3-yl)nicotinate
1807259-57-9






![[(2R,8R)-2-Fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B6315430.png)


![2-(3-Fluoro-phenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315451.png)
![3-Cyano-2-(3-fluoro-phenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315459.png)
![2-Iodo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6315480.png)

![[1,1'-Biphenyl]-2-yl(methyl)sulfane](/img/structure/B6315488.png)
